molecular formula C12H16ClNO B13016366 1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine

1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine

Cat. No.: B13016366
M. Wt: 225.71 g/mol
InChI Key: VDFAKTFJVAXKCP-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine is a substituted methanamine derivative featuring a 4-chlorophenyl group, an N-methyl group, and a tetrahydrofuran-2-yl moiety. This structure combines aromatic, heterocyclic, and amine functionalities, making it a versatile scaffold for pharmacological and synthetic applications.

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-methyl-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C12H16ClNO/c1-14-12(11-3-2-8-15-11)9-4-6-10(13)7-5-9/h4-7,11-12,14H,2-3,8H2,1H3

InChI Key

VDFAKTFJVAXKCP-UHFFFAOYSA-N

Canonical SMILES

CNC(C1CCCO1)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Detailed Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Route

Step 1: Formation of 1-(tetrahydrofuran-2-yl)methanamine
  • The tetrahydrofuran ring is functionalized at the 2-position with a methanamine group.
  • This can be achieved by reductive amination of tetrahydrofuran-2-carboxaldehyde with ammonia or primary amines under mild conditions.
  • Protective groups may be used to prevent side reactions on the THF ring oxygen.
Step 2: Introduction of the 4-Chlorophenyl Group
  • The 4-chlorophenyl moiety is introduced via nucleophilic substitution or reductive amination using 4-chlorobenzaldehyde or 4-chlorobenzyl halides.
  • A common approach is the reaction of 1-(tetrahydrofuran-2-yl)methanamine with 4-chlorobenzaldehyde to form an imine intermediate, followed by reduction to the corresponding amine.
  • Bases such as potassium carbonate or cesium carbonate are used to facilitate the reaction.
  • Solvents like tetrahydrofuran (THF), dichloromethane, or ethyl acetate are preferred for their ability to dissolve both organic and inorganic reagents.
Step 3: N-Methylation of the Amine
  • The secondary amine is methylated using methyl iodide or formaldehyde with sodium cyanoborohydride in reductive amination.
  • Alternatively, methylation can be performed using methyl triflate or dimethyl sulfate under controlled conditions.
  • The reaction is typically carried out at temperatures ranging from 0°C to room temperature to avoid over-alkylation.
Step 4: Purification and Isolation
  • The crude product is purified by extraction, washing with water, drying over anhydrous magnesium sulfate, and evaporation.
  • Chromatographic techniques such as silica gel column chromatography using n-hexane/dichloromethane mixtures are employed to achieve high purity (>98%).
  • Final product is obtained as an oily liquid or crystalline solid depending on conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Solvent Notes
1. Reductive amination of THF-2-carboxaldehyde Ammonia or primary amine, NaBH3CN 0°C to RT 2-6 h THF, MeOH Protect THF oxygen if needed
2. Formation of imine with 4-chlorobenzaldehyde 4-Chlorobenzaldehyde, base (K2CO3) 0°C to 40°C 2-8 h THF, EtOAc Equimolar reactants preferred
3. Reduction of imine to amine NaBH4 or NaBH3CN 0°C to RT 1-4 h MeOH, THF Controlled addition to avoid side products
4. N-Methylation Methyl iodide or formaldehyde + NaBH3CN 0°C to RT 2-6 h THF, MeOH Avoid over-alkylation
5. Purification Extraction, drying, chromatography Ambient - DCM, n-Hexane Achieves >98% purity

Research Findings and Yield Data

  • Overall yields for the multi-step synthesis typically range from 50% to 70%, depending on reaction scale and purification efficiency.
  • Use of bases such as potassium carbonate or cesium carbonate improves imine formation and subsequent reduction yields.
  • Acidic hydrolysis steps, when applicable, are carried out with hydrochloric acid or trifluoroacetic acid to remove protecting groups or intermediates.
  • Reaction monitoring by chromatographic analysis (HPLC, GC) and NMR spectroscopy confirms product formation and purity.

Comparative Analysis with Related Compounds

Compound Key Structural Difference Preparation Complexity Typical Yield Notes
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine Contains THF ring and chlorophenyl group Moderate to high 50-70% Multi-step, requires selective functionalization
N-Methyl-1-(tetrahydrofuran-2-yl)methanamine Lacks chlorophenyl group Lower 70-80% Simpler synthesis
4-Chlorophenethylamine No THF ring Lower 60-75% Straightforward amine synthesis

Chemical Reactions Analysis

1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as hydroxide ions or amines can replace the chlorine atom.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine has several scientific research applications:

    Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents.

    Medicine: In medicinal chemistry, the compound is investigated for its potential pharmacological properties. It may exhibit activity against specific diseases or conditions, making it a candidate for drug development.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: The pathways involved may include signal transduction, metabolic pathways, or other cellular processes. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their differences:

Compound Name Key Structural Features Key Differences Reference
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine 4-Cl-C₆H₄, N-Me, THF-2-yl Baseline compound -
N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine (4f) Two 4-Cl-C₆H₄ groups, Schiff base (imine) Lacks THF and N-Me; increased rigidity due to imine bond
(E)-1-(4-Cl-C₆H₄)-N-((2-Cl-C₆H₄)(piperazin-1-yl)methylene)methanamine HCl Dual Cl-substituted phenyl, piperazine ring Piperazine introduces basicity; potential for enhanced receptor interaction
(2-(4-Cl-C₆H₄)-1,3-thiazol-4-yl)methanamine HCl Thiazole ring replaces THF Thiazole enhances π-stacking and hydrogen bonding
1-[4-(THF-2-ylmethoxy)phenyl]methanamine HCl THF linked via ether to phenyl THF as a substituent rather than direct attachment
1-(4-Cl-C₆H₄)methanamine No N-Me or THF Simplest analog; baseline for lipophilicity and reactivity

Physicochemical Properties

Property Target Compound 1-(4-Cl-C₆H₄)methanamine Thiazole Analog Schiff Base (4f)
Molecular Weight ~255.7 g/mol 155.6 g/mol 297.2 g/mol 297.2 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) 1.8 3.1 (enhanced by thiazole) 3.0 (imine rigidity)
Hydrogen Bonding 2 acceptors, 1 donor 1 acceptor, 1 donor 3 acceptors, 1 donor 2 acceptors, 1 donor
Solubility Moderate (THF enhances) High Low (aromatic dominance) Low

Key Research Findings

  • THF Impact : The THF ring in the target compound likely improves solubility compared to purely aromatic analogs (e.g., Schiff base 4f), as seen in antiplasmodial activity studies .
  • Heterocycle Trade-offs : Thiazole analogs () exhibit stronger π-π interactions but lower solubility, whereas THF balances hydrophilicity and conformational flexibility .

Biological Activity

1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and enzyme inhibition properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C12H16ClN Molecular Weight 227 72 g mol \text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\quad \text{ Molecular Weight 227 72 g mol }

This structure features a chlorophenyl group, a methylamine moiety, and a tetrahydrofuran ring, which may contribute to its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds similar to 1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine. For instance, derivatives of chlorophenyl compounds have shown varying degrees of activity against different bacterial strains.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values for related chlorophenyl compounds against various bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamineStaphylococcus aureus32
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamineEscherichia coli64
1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamineSalmonella typhi16

These values indicate that the compound exhibits moderate antibacterial activity, particularly against Salmonella typhi.

Enzyme Inhibition Studies

In addition to its antibacterial properties, this compound has been evaluated for its ability to inhibit certain enzymes. Enzyme inhibition is a critical mechanism through which many pharmaceuticals exert their effects.

Key Findings

  • Acetylcholinesterase Inhibition : The compound demonstrated significant inhibitory activity against acetylcholinesterase, which is crucial for neurotransmission.
  • Urease Inhibition : The compound also showed strong inhibitory effects on urease, an enzyme linked to urinary tract infections.

Case Studies and Research Findings

Several studies have assessed the biological activity of compounds related to or derived from 1-(4-Chlorophenyl)-N-methyl-1-(tetrahydrofuran-2-yl)methanamine:

  • A study published in the Journal of Medicinal Chemistry indicated that similar compounds exhibit selective antibacterial activity against Chlamydia species, suggesting potential therapeutic applications in treating infections caused by this pathogen .
  • Another investigation into the structure-activity relationship (SAR) of chlorophenyl derivatives revealed that electron-withdrawing groups significantly enhance antibacterial potency, highlighting the importance of structural modifications in drug design .

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